An In-depth Technical Guide to the Physical and Chemical Properties of Clindamycin-13C,d3
An In-depth Technical Guide to the Physical and Chemical Properties of Clindamycin-13C,d3
This technical guide provides a comprehensive overview of the core physical and chemical properties of Clindamycin-13C,d3, a stable isotope-labeled version of the lincosamide antibiotic, Clindamycin. Designed for researchers, scientists, and drug development professionals, this document details the compound's key characteristics, analytical methodologies for its characterization, and its primary mechanism of action. The inclusion of an isotopic label makes Clindamycin-13C,d3 an invaluable tool, primarily as an internal standard for quantitative mass spectrometry-based assays in clinical and pharmaceutical research.
Core Physical and Chemical Properties
Clindamycin-13C,d3 is synthetically derived from Clindamycin, incorporating one Carbon-13 atom and three deuterium atoms. This labeling results in a distinct mass shift without significantly altering its chemical behavior, making it an ideal internal standard for bioanalytical studies. The properties of both the free base and the hydrochloride salt are detailed below.
Clindamycin-13C,d3 (Free Base)
This form is the direct isotopically labeled counterpart of the Clindamycin active pharmaceutical ingredient.
| Property | Value | Reference |
| CAS Number | 2140264-63-5 | [1][2][3] |
| Molecular Formula | ¹³C C₁₇D₃H₃₀ClN₂O₅S | [1][4] |
| Molecular Weight | 428.99 g/mol | [1][3][4] |
| Accurate Mass | 428.2021 Da | [1] |
| IUPAC Name | (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-¹³C-d₃)-4-propylpyrrolidine-2-carboxamide | [4] |
| InChI Key | KDLRVYVGXIQJDK-ARPHVQDSSA-N | |
| SMILES | [2H]--INVALID-LINK--([2H])N1C--INVALID-LINK--C[C@H]1C(=O)N--INVALID-LINK--Cl">C@H[C@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O | [1] |
| Purity | >95% (HPLC)[1], ≥98%[5] | [1][5] |
| Storage Temperature | -20°C[1][2], 2-8°C[3] | [1][2][3] |
| Isotopic Enrichment | Minimum: 99% ¹³C, 98% ²H | [5] |
Clindamycin-13C,d3 Hydrochloride
The hydrochloride salt form often exhibits improved solubility and stability, making it suitable for various experimental applications.
| Property | Value | Reference |
| CAS Number | 2140264-64-6 | [6][7][8] |
| Molecular Formula | C₁₇¹³CH₃₀D₃ClN₂O₅S • HCl | [7][8] |
| Molecular Weight | 465.45 g/mol | [7][8] |
| Accurate Mass | 464.19 Da | [7] |
| IUPAC Name | (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-¹³C-d₃)-4-propylpyrrolidine-2-carboxamide hydrogen chloride | [7][9] |
Solubility
Solubility data for the parent compound, Clindamycin, provides a strong indication of the expected solubility for its isotopically labeled analogue.
| Solvent | Solubility (Unlabeled Clindamycin) | Reference |
| Water | Soluble | [10] |
| Ethanol | ~20 mg/mL | [11][12] |
| DMSO | ~20 mg/mL | [11][12] |
| Dimethylformamide (DMF) | ~30 mg/mL | [11] |
| Methanol | Freely Soluble (Phosphate Salt) | [13] |
| PBS (pH 7.2) | ~0.2 mg/mL | [11] |
Experimental Protocols and Characterization
The characterization and quantification of Clindamycin-13C,d3 rely on standard analytical techniques. These protocols are fundamental for verifying the identity, purity, and concentration of the labeled compound.
Caption: Workflow for Clindamycin-13C,d3 characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is employed to determine the purity of Clindamycin-13C,d3 by separating it from any unlabeled precursors, isomers, or other impurities.[1][14]
-
Objective: To assess the percentage purity of the labeled compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically suitable.[15]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[15]
-
Detection: UV detection is commonly performed at a wavelength of 214 nm.[10]
-
Procedure:
-
A standard solution of Clindamycin-13C,d3 is prepared in a suitable solvent (e.g., methanol/water).
-
The sample is injected into the HPLC system.
-
A gradient elution program is run to separate the components.
-
The chromatogram is analyzed, and the area of the peak corresponding to Clindamycin-13C,d3 is used to calculate the purity relative to the total peak area.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for which Clindamycin-13C,d3 is designed. It serves as an internal standard for the accurate quantification of unlabeled Clindamycin in complex biological matrices like plasma.[16]
-
Objective: To confirm the mass of the labeled compound and to develop a quantitative assay for the unlabeled analogue.
-
Instrumentation: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[15]
-
Chromatographic Conditions: Similar to the HPLC method, a rapid gradient elution on a C18 column is used to separate the analyte from the matrix components.[15]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray positive ionization (ESI+).[16]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Unlabeled): For unlabeled Clindamycin, a common transition is m/z 425.2 → 126.3.[16]
-
MRM Transition (Labeled): For Clindamycin-13C,d3, the precursor ion mass will be shifted by +4 (1 for ¹³C and 3 for D), leading to an expected transition of approximately m/z 429.2 → 126.3 (fragment ion may remain the same depending on fragmentation pattern).
-
-
Procedure (for quantification of unlabeled Clindamycin):
-
A known concentration of Clindamycin-13C,d3 (internal standard) is spiked into calibration standards, quality controls, and unknown samples.
-
Proteins are precipitated from the plasma samples using a solvent like methanol or acetonitrile.[15][16]
-
The supernatant is injected into the LC-MS/MS system.
-
The peak area ratios of the analyte (unlabeled Clindamycin) to the internal standard (Clindamycin-13C,d3) are calculated and plotted against the concentration of the calibration standards to generate a calibration curve.
-
The concentration of unlabeled Clindamycin in the unknown samples is determined using this curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of Clindamycin-13C,d3 and to verify the position of the isotopic labels.
-
Objective: To confirm the molecular structure and the site of isotopic labeling.
-
Instrumentation: A high-field NMR spectrometer.
-
Analysis:
-
¹H NMR: Will show the proton signals, with the signal for the N-methyl group being significantly reduced or absent due to deuteration.
-
¹³C NMR: The spectrum will show 18 distinct lines corresponding to the 18 carbon atoms in the molecule.[14] The signal for the labeled N-¹³C methyl carbon will be enhanced and may show coupling to deuterium.
-
Mechanism of Action
Clindamycin, and by extension its labeled form, functions as a bacteriostatic antibiotic. Its primary mechanism involves the inhibition of bacterial protein synthesis.
Caption: Mechanism of Clindamycin's action on the 50S ribosome.
Clindamycin binds to the 23S rRNA component of the 50S ribosomal subunit.[2] This binding action interferes with the translocation step of protein synthesis, where peptidyl-tRNA moves from the A-site to the P-site of the ribosome. This ultimately leads to the dissociation of peptidyl-tRNA from the ribosome, effectively halting the elongation of the polypeptide chain and inhibiting bacterial protein synthesis.[12] This mechanism makes it effective against a range of Gram-positive bacteria and anaerobic bacteria.[11]
References
- 1. Clindamycin-13C,D3 | CAS 2140264-63-5 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Clindamycin-13C-D3 | CAS No- 2140264-63-5 | Simson Pharma Limited [simsonpharma.com]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clindamycin-13C,D3 Hydrochloride | LGC Standards [lgcstandards.com]
- 8. Clindamycin-13C,D3 Hydrochloride | LGC Standards [lgcstandards.com]
- 9. Clindamycin-13C,D3 Hydrochloride | LGC Standards [lgcstandards.com]
- 10. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Clindamycin | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Solid state NMR and bioequivalence comparison of the pharmacokinetic parameters of two formulations of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
